N-Acetylnorloline

Übersicht

Beschreibung

N-Acetylnorloline is a naturally occurring alkaloid found in various plant species. It has garnered interest due to its unique chemical structure and biological activity, making it a subject of study for potential therapeutic and environmental applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylnorloline typically involves the use of specific reagents and controlled reaction conditions. One common method includes the use of dimethyl acetals, which can be prepared from carbonyl compounds with excess methanol catalyzed by a Brønsted acid or Lewis acid . The reaction conditions often require a dehydrating agent to drive the equilibrium towards the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of protective groups and controlled reaction environments, are likely employed to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetylnorloline undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂).

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use KMnO₄ in an acidic medium, while reduction reactions may use LiAlH₄ in an anhydrous solvent. Substitution reactions often require the presence of a catalyst or a specific temperature range to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including amines and halogenated compounds.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Insecticidal Properties

N-Acetylnorloline has been identified as a key component in the defense mechanisms of certain plants against herbivorous insects. It is produced by endophytic fungi, particularly Epichloë coenophiala, which infects grasses such as tall fescue. The presence of NANL contributes to the plant's resistance to insect pests by exhibiting insecticidal properties that disrupt the normal physiological functions of these pests .

Biochemical Mechanisms

Research indicates that NANL and other loline alkaloids interfere with the neurotransmitter systems of insects, leading to paralysis and mortality. The specific mechanism involves the inhibition of acetylcholinesterase activity, which is crucial for nerve function in insects . This makes NANL a candidate for developing environmentally friendly insecticides that reduce reliance on synthetic chemicals.

Biochemical Research

Synthetic Pathways

The biochemical synthesis of this compound from precursor compounds has been studied extensively. The enzyme LolO plays a pivotal role in converting AcAP (a precursor) into NANL through hydroxylation and cyclization processes . Understanding these pathways not only provides insight into natural product biosynthesis but also aids in the development of synthetic methodologies for producing loline alkaloids.

Case Studies and Research Findings

Recent studies have highlighted the importance of genetic engineering in enhancing the production of NANL in fungi. For instance, introducing wild-type genes into mutant strains has restored the biosynthesis of NANL, demonstrating the potential for biotechnological applications in increasing yields of this compound for both agricultural and medicinal uses .

Data Tables

| Application Area | Description | Mechanism/Effect |

|---|---|---|

| Agricultural | Insecticide | Disrupts neurotransmitter function; inhibits acetylcholinesterase |

| Health | Antioxidant | Mitigates oxidative stress; potential therapeutic uses |

| Biochemical Research | Synthetic Pathways | Enzymatic conversion from AcAP to NANL; genetic engineering to enhance production |

Wirkmechanismus

The mechanism of action of N-Acetylnorloline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

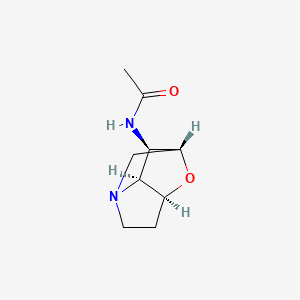

IUPAC Name |

N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-5(12)10-8-7-4-11-3-2-6(13-7)9(8)11/h6-9H,2-4H2,1H3,(H,10,12)/t6-,7+,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGXNGORZPWYGZ-UYXSQOIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C2CN3C1C(O2)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38964-35-1 | |

| Record name | N-Acetylnorloline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.